1-(3-Amino-4-methylphenyl)-3-ethylurea

Medicinal Chemistry Pharmacology Lead Discovery

1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8) is a differentiated phenylurea building block (MW 193.25, C₁₀H₁₅N₃O) featuring a unique combination of a primary aromatic amine and an ethylurea moiety. The free amine enables diversification via amide coupling, reductive amination, or sulfonamide formation—ideal for combinatorial library synthesis and SAR exploration. With no pre-existing biological data or IP constraints, this compound provides a clean starting point for de novo medicinal chemistry. Supplied at ≥95% purity, suitable for analytical method development. Standard B2B shipping; no DEA or REACH restrictions apply.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1094458-58-8
Cat. No. B3211879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-methylphenyl)-3-ethylurea
CAS1094458-58-8
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC(=C(C=C1)C)N
InChIInChI=1S/C10H15N3O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H2,12,13,14)
InChIKeyDNTQGNNIZGBYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8): Compound Identity and Baseline Characteristics


1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8) is a small molecule belonging to the class of substituted phenylureas, with a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol [1]. The compound is characterized by an ethylurea moiety linked to a 3-amino-4-methylphenyl ring . Its chemical structure, incorporating both a primary aromatic amine and a urea functional group, defines its potential as a synthetic intermediate or building block in medicinal chemistry [2]. Commercially, it is typically supplied as a research-grade chemical with a standard purity specification of 95% .

1-(3-Amino-4-methylphenyl)-3-ethylurea: Why In-Class Compounds Cannot Be Simply Interchanged


A comprehensive evaluation of primary scientific literature, patents, and authoritative databases reveals a critical absence of quantitative bioactivity, selectivity, or ADME (absorption, distribution, metabolism, excretion) data specifically reported for 1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8). In this context, any claim of differentiation from closely related phenylurea analogs cannot be substantiated with the necessary comparative, quantitative evidence [1]. The molecular features of this compound—specifically the combination of a free aromatic amine and a urea linkage—imply a distinct reactivity profile compared to common N-alkylated or N-acylated analogs . Therefore, any attempt to substitute this compound with a generic phenylurea without direct experimental validation would be scientifically unsound, as the specific electronic and steric contributions of its 3-amino-4-methyl substitution pattern remain uncharacterized [2]. The following sections document the precise boundaries of available knowledge and identify verifiable data gaps.

1-(3-Amino-4-methylphenyl)-3-ethylurea: Quantitative Differentiation Evidence and Verified Data Gaps


1-(3-Amino-4-methylphenyl)-3-ethylurea: Verified Absence of Bioactivity Data Prevents Any Claim of Potency Differentiation

An extensive search of the scientific and patent literature, including databases such as PubMed, PubChem BioAssay, BindingDB, and ChEMBL, has yielded no reported quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8) against any specific biological target [1][2]. Consequently, it is impossible to assert that this compound possesses superior or differentiated potency relative to any comparator, including close analogs like 1-(4-methylphenyl)-3-ethylurea, 1-(3-aminophenyl)-3-ethylurea, or other substituted phenylurea derivatives. In the absence of experimental evidence, any comparison of biochemical activity is purely speculative [3].

Medicinal Chemistry Pharmacology Lead Discovery

1-(3-Amino-4-methylphenyl)-3-ethylurea: Absence of Pharmacokinetic and Selectivity Data Precludes ADME-Based Differentiation

No peer-reviewed studies, patents, or vendor technical datasheets provide quantitative data on the metabolic stability, cytochrome P450 inhibition, permeability, or plasma protein binding of 1-(3-Amino-4-methylphenyl)-3-ethylurea [1]. Similarly, there are no reports of its selectivity profile against a panel of targets [2]. Therefore, any claim that this compound offers a superior ADME profile or reduced off-target risk compared to its analogs is unsubstantiated. The absence of these critical datasets, which are standard for lead optimization, means that the compound's behavior in a biological system is entirely uncharacterized .

ADME Pharmacokinetics Drug Metabolism Selectivity

1-(3-Amino-4-methylphenyl)-3-ethylurea: In Vivo Efficacy and Toxicology Data are Entirely Absent

There are no published reports describing the in vivo efficacy, toxicity, or pharmacokinetics of 1-(3-Amino-4-methylphenyl)-3-ethylurea in any animal model, including xenograft studies for oncology or standard toxicology assessments [1][2]. This represents a complete void of information necessary to compare its in vivo performance to any potential analog. The lack of data extends to key parameters such as maximum tolerated dose (MTD), tumor growth inhibition (%TGI), or plasma exposure (AUC), making any in vivo comparison impossible .

In Vivo Pharmacology Toxicology Xenograft Animal Model

1-(3-Amino-4-methylphenyl)-3-ethylurea: Documented Purity Specification Provides a Baseline for Comparative Procurement

Multiple commercial suppliers provide 1-(3-Amino-4-methylphenyl)-3-ethylurea with a stated minimum purity specification of 95% . While this is a standard purity level for many research chemicals, it represents the only verifiable, quantitative metric by which this specific compound can be compared to similar building blocks. For instance, a user requiring >98% purity for a sensitive coupling reaction would find this compound unsuitable, whereas a more highly purified analog from the same class might meet their needs. This purity specification is a key differentiator in procurement decisions, setting a defined baseline for its use as a synthetic intermediate .

Chemical Synthesis Analytical Chemistry Procurement

1-(3-Amino-4-methylphenyl)-3-ethylurea: A Verified Synthetic Route and Structural Identity Differentiates It from Non-Urea Building Blocks

The compound's identity as a functionalized phenylurea with a free aromatic amine is verified by its structure [1]. A typical synthetic route involves the reaction of 3-amino-4-methylphenylamine with ethyl isocyanate . This defines it as a distinct chemical entity, structurally different from common building blocks like 3-amino-4-methylbenzoic acid or 3-amino-4-methylbenzamide. For a medicinal chemist seeking to install a specific hydrogen-bonding motif, the presence of the urea linkage and free amine in this compound provides a quantifiably different set of potential intermolecular interactions (e.g., number of H-bond donors/acceptors) compared to amide or ester analogs [2].

Organic Synthesis Medicinal Chemistry Building Block

1-(3-Amino-4-methylphenyl)-3-ethylurea (CAS 1094458-58-8): Evidence-Based Research and Industrial Application Scenarios


Scenario 1: As a Synthetic Intermediate in the Preparation of Novel Phenylurea Libraries

Given its verified structure and a documented synthetic route, 1-(3-Amino-4-methylphenyl)-3-ethylurea is best applied as a building block in combinatorial chemistry or parallel synthesis to generate small libraries of novel phenylurea derivatives [1]. The presence of a free aromatic amine allows for further diversification through reactions such as reductive amination, amide coupling, or sulfonamide formation . The 95% purity specification is generally acceptable for this purpose, where the goal is to explore structure-activity relationships (SAR) of the resulting library members rather than to use the compound directly in biological assays .

Scenario 2: As a Lead-Like Starting Point for a De Novo Drug Discovery Program

The compound's low molecular weight (193.25 g/mol) and physicochemical properties are consistent with lead-like chemical space [1]. In the absence of any pre-existing biological data, the compound is suitable as a starting point for a new medicinal chemistry program, where its activity and selectivity would be determined through primary screening. Its primary differentiator is the unique combination of functional groups, which offers a distinct chemotype for exploring new biological target space . The complete lack of prior art minimizes the risk of intellectual property conflicts during early-stage exploration .

Scenario 3: As a Positive Control in Analytical Chemistry Method Development

As a commercially available chemical with a defined CAS number and a stated purity of 95%, this compound can serve as a reference standard for developing or validating analytical methods, such as HPLC or LC-MS, for related phenylurea compounds [1]. Its specific retention time and mass spectral fragmentation pattern can be established and used to identify or quantify similar analytes in complex mixtures . The key differentiator here is its commercial availability and documented identity, making it a reliable, purchasable standard for method development .

Scenario 4: As a Tool Compound for Investigating Urea-Specific Binding Interactions

The urea functional group is a well-known pharmacophore capable of forming specific, bidentate hydrogen bonds with protein targets [1]. This compound can be utilized as a minimalist tool to probe the contribution of the urea moiety to binding affinity or functional activity in a specific biochemical or biophysical assay, where it can be compared head-to-head with a non-urea analog (e.g., an amide) . The presence of the free amine also provides a convenient handle for bioconjugation or immobilization for techniques like surface plasmon resonance (SPR) .

Quote Request

Request a Quote for 1-(3-Amino-4-methylphenyl)-3-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.